4-Chloro-3-(trimethylsilyl)pyridine
Description
Significance of Pyridine (B92270) Scaffolds in Academic Chemical Research
The pyridine ring is a cornerstone in the design and synthesis of new chemical entities with wide-ranging applications. nih.govrsc.orgnih.gov Its presence is notable in numerous pharmaceuticals, agrochemicals, and materials. researchgate.netnih.govrsc.org The nitrogen atom in the pyridine ring not only imparts basicity but also influences the electron distribution within the aromatic system, making it susceptible to a variety of chemical transformations. nih.gov
Academic research has extensively focused on the functionalization of the pyridine scaffold to modulate its biological activity and material properties. The introduction of various substituents allows for the fine-tuning of steric and electronic characteristics, which is crucial for optimizing interactions with biological targets or for creating materials with desired optical or electronic properties. nih.govresearchgate.net The development of novel synthetic methodologies for the selective substitution of the pyridine ring remains an active and important area of chemical research. nih.gov
Role of Organosilicon Moieties in Contemporary Organic Synthesis
Organosilicon compounds have become indispensable tools in modern organic synthesis. pageplace.deshinetsusilicone-global.comias.ac.in The unique properties of the silicon atom, such as its larger size compared to carbon and its ability to stabilize adjacent positive or negative charges, have been harnessed to develop a wide array of synthetic transformations. pageplace.deias.ac.in The trimethylsilyl (B98337) (TMS) group, in particular, is one of the most widely used organosilicon moieties.
The TMS group can serve multiple roles in organic synthesis. It can act as a protecting group for various functional groups, a directing group to control the regioselectivity of reactions, and a precursor for other functional groups. shinetsusilicone-global.comslideshare.netyoutube.com Furthermore, the carbon-silicon bond can be selectively cleaved under specific conditions, allowing for the introduction of a variety of substituents in its place. This versatility has made organosilicon compounds, and specifically the trimethylsilyl group, a powerful asset in the construction of complex molecular architectures. pageplace.de
Rationale for Research on 4-Chloro-3-(trimethylsilyl)pyridine within Heterocyclic Chemistry
The specific arrangement of a chloro and a trimethylsilyl substituent on a pyridine ring, as seen in this compound, presents a unique combination of functionalities that warrants investigation within heterocyclic chemistry. The chlorine atom at the 4-position can act as a leaving group in nucleophilic aromatic substitution reactions, a common strategy for introducing a wide range of functionalities onto the pyridine ring. nih.gov The trimethylsilyl group at the 3-position can influence the reactivity of the pyridine ring through steric and electronic effects.
Moreover, the trimethylsilyl group can serve as a handle for further functionalization. For instance, it can participate in cross-coupling reactions, allowing for the formation of carbon-carbon or carbon-heteroatom bonds at the 3-position. nih.gov The interplay between the chloro and trimethylsilyl groups could enable regioselective transformations, providing a pathway to novel and complex 3,4-disubstituted pyridine derivatives. While specific, detailed research on this compound (CAS Number: 77332-78-6) is not extensively documented in publicly available literature, its potential as a synthetic intermediate for creating diverse molecular scaffolds provides a strong rationale for its further exploration. The strategic placement of these two functional groups offers a promising platform for the development of new synthetic methodologies and the construction of novel compounds with potential applications in medicinal chemistry and materials science.
Structure
3D Structure
Properties
IUPAC Name |
(4-chloropyridin-3-yl)-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNSi/c1-11(2,3)8-6-10-5-4-7(8)9/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLLUGWIZZVJBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CN=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70504045 | |
| Record name | 4-Chloro-3-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70504045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77332-85-5 | |
| Record name | 4-Chloro-3-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70504045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Chloro 3 Trimethylsilyl Pyridine and Its Analogues
Direct Synthetic Approaches
Direct approaches focus on the introduction of the chloro and trimethylsilyl (B98337) groups onto an existing pyridine (B92270) framework or the construction of the ring with these functionalities already incorporated into the precursors.
Functionalization of Halogenated Pyridine Precursors
A prevalent strategy for synthesizing substituted pyridines involves the selective functionalization of halogenated pyridine starting materials. These methods leverage the directing effects of existing halogens and the reactivity of organometallic intermediates.
The generation of organolithium species from halogenated pyridines is a cornerstone of this synthetic approach, allowing for the subsequent introduction of an electrophile. This can be achieved through direct deprotonation (lithiation) or by swapping a halogen atom for a lithium atom (halogen-metal exchange). wikipedia.orgias.ac.in
Halogen-metal exchange is a particularly effective method for generating organometallic reagents from organic halides. wikipedia.org For the synthesis of 4-Chloro-3-(trimethylsilyl)pyridine, a logical precursor would be a dihalogenated pyridine such as 3-bromo-4-chloropyridine. The greater reactivity of the carbon-bromine bond compared to the carbon-chlorine bond allows for a selective bromine-lithium exchange. This reaction is typically fast and kinetically controlled. wikipedia.org The resulting 4-chloro-3-lithiopyridine is a key intermediate which can then be trapped by an appropriate electrophile.
Directed metalation is another powerful tool. While the direct lithiation of unsubstituted pyridine can lead to a mixture of products, the presence of directing groups can afford high regioselectivity. znaturforsch.com For instance, the reaction of 3-bromopyridine (B30812) with lithium diisopropylamide (LDA) at low temperatures leads to regioselective lithiation at the 4-position. znaturforsch.com This lithiated intermediate can then undergo further reactions. A combination of reagents can also be used to achieve selective metalation. For substrates with acidic protons, a combination of an organomagnesium reagent like isopropylmagnesium chloride (i-PrMgCl) to deprotonate, followed by an organolithium like n-butyllithium (n-BuLi) for the halogen-metal exchange, can be employed. nih.gov
Table 1: Examples of Regioselective Metalation and Halogen-Metal Exchange on Pyridine Derivatives
| Precursor | Reagent(s) | Position of Metalation | Intermediate | Reference |
|---|---|---|---|---|
| 3-Bromopyridine | LDA | 4 | 3-Bromo-4-lithiopyridine | znaturforsch.com |
| 3,5-Dibromopyridine | TMPMgCl·LiCl | 2 | 3,5-Dibromo-2-magnesiopyridine | znaturforsch.com |
| 2,6-Dichloropyridine | LDA | 3 | 2,6-Dichloro-3-lithiopyridine | znaturforsch.com |
Once the 4-chloro-3-lithiopyridine or a corresponding organomagnesium intermediate is generated, it is reacted with an electrophilic silicon source to install the trimethylsilyl group. The most common and efficient electrophile for this purpose is trimethylsilyl chloride (TMSCl).
The reaction involves the nucleophilic attack of the carbanionic carbon of the lithiated or magnesiated pyridine on the silicon atom of TMSCl, displacing the chloride and forming the desired carbon-silicon bond. This quenching step is typically performed at low temperatures to ensure the stability of the organometallic intermediate. Research has shown that magnesiated pyridyl species can be effectively quenched with various electrophiles, including TMSCl, to produce polyfunctional pyridines. nih.gov This two-step sequence—halogen-metal exchange followed by electrophilic silylation—represents a highly convergent and regioselective route to this compound.
Pyridine Ring Construction with Integrated Chloro and Trimethylsilyl Functionalities
An alternative to functionalizing a pre-formed ring is the de novo synthesis of the pyridine ring from acyclic precursors that already contain the chloro and trimethylsilyl moieties. Transition-metal-catalyzed [2+2+2] cycloaddition reactions are a powerful method for constructing pyridine rings. researchgate.net This approach involves the cyclotrimerization of alkynes and nitriles. In principle, a suitably substituted alkyne bearing a trimethylsilyl group could be co-cyclized with another alkyne and a nitrile source that would ultimately provide the chlorine atom at the correct position to form the this compound skeleton.
Other classical methods for pyridine synthesis, such as the Hantzsch pyridine synthesis or variations thereof, could also be envisioned. acsgcipr.org This would require the design and synthesis of specific acyclic precursors, such as a β-enaminone and an α,β-unsaturated carbonyl compound, where one of the components carries a trimethylsilyl group and the reaction conditions are adapted to introduce or tolerate the chloro substituent. However, these routes are often less direct for highly substituted pyridines compared to the functionalization of existing pyridine rings.
Indirect Synthetic Pathways via Reactive Intermediates
Indirect methods involve the in-situ generation of highly reactive, transient species that are then trapped to form the desired product.
Generation and Reactivity of Pyridyne Intermediates for Functionalization
Pyridynes, the pyridine analogues of benzyne, are potent reactive intermediates used in the synthesis of functionalized pyridines. wikipedia.org Specifically, a 3,4-pyridyne intermediate can serve as a precursor for the regioselective introduction of two different functional groups at the C-3 and C-4 positions. chemistryviews.org
A modern approach involves the regioselective lithiation of a 3-chloropyridine (B48278) derivative, such as 3-chloro-2-ethoxypyridine, at the 4-position using n-BuLi. nih.gov This is followed by a transmetalation with a Grignard reagent (RMgBr·LiCl). Upon heating, this intermediate eliminates to form a 3,4-pyridyne. The pyridyne is then trapped in a regioselective manner by the Grignard moiety adding to the C-4 position, influenced by the coordinating effect of the C-2 ethoxy group. The resulting 3-pyridylmagnesium species can then be quenched with an electrophile, such as TMSCl, to install a group at the C-3 position. nih.gov This sequence allows for the creation of highly substituted pyridines.
Table 2: Regioselective Difunctionalization of a 3-Chloropyridine via a 3,4-Pyridyne Intermediate
| Step | Description | Reagents | Intermediate | Reference |
|---|---|---|---|---|
| 1 | Regioselective Lithiation | n-BuLi | 4-Lithiated 3-chloropyridine | nih.gov |
| 2 | Transmetalation | RMgBr·LiCl | Mixed diorganomagnesium species | nih.gov |
| 3 | Elimination (upon heating) | - | 3,4-Pyridyne | nih.govchemistryviews.org |
| 4 | Regioselective Trapping | - | 3-Pyridylmagnesium species | nih.gov |
This methodology provides a versatile platform for synthesizing analogues of this compound, where the nature of the substituent at the 2-position and the group introduced alongside the trimethylsilyl group can be varied.
Derivatization of Silylated Dihydropyridine (B1217469) Systems
The synthesis of pyridines from dihydropyridine intermediates is a common and effective strategy. nih.govdovepress.com This approach often involves a two-step process: the initial formation of a dihydropyridine ring followed by an oxidation or aromatization step to yield the final pyridine product. nih.govmdpi.com The introduction of a trimethylsilyl group onto the dihydropyridine ring offers a strategic advantage, as it can direct the regioselectivity of subsequent reactions and can be removed or transformed in later synthetic stages.
One notable method involves a one-pot C-H alkenylation/electrocyclization/aromatization sequence starting from α,β-unsaturated imines and alkynes. nih.govosti.gov This rhodium-catalyzed approach allows for the construction of highly substituted pyridines. nih.govosti.gov While this method is powerful, it has been observed that trimethylsilyl-substituted dihydropyridines can be unstable and prone to in-situ desilylation during the aromatization step, leading to pyridine products without the desired silyl (B83357) group. nih.gov This highlights a significant challenge in the synthesis of silylated pyridines via dihydropyridine intermediates, as the conditions required for aromatization can often lead to the cleavage of the carbon-silicon bond. nih.govosti.gov
The stability of silylated dihydropyridines is a critical factor, with many being too unstable to isolate and purify by standard chromatographic methods. nih.govosti.gov Researchers have explored various oxidants to effect the conversion of dihydropyridines to pyridines. For instance, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has been used, but it can lead to extensive decomposition in some cases. nih.gov The choice of reaction conditions, including the oxidant, solvent, and temperature, is therefore crucial to successfully isolate the desired silylated pyridine.
Table 1: Challenges in the Derivatization of Silylated Dihydropyridine Systems
| Challenge | Description | Potential Mitigation Strategies |
|---|---|---|
| Instability of Silylated DHPs | Silyl-substituted dihydropyridines are often unstable and difficult to isolate. nih.govosti.gov | In-situ conversion to the pyridine without isolation of the DHP intermediate. nih.gov |
| In-situ Desilylation | Aromatization conditions can cause the removal of the trimethylsilyl group. nih.gov | Milder aromatization conditions; careful selection of oxidizing agents. |
| Oxidative Dealkylation | A known decomposition pathway in the oxidation of 1,4- and 1,2-DHPs. osti.gov | Screening of oxidants, temperatures, and solvents to find optimal conditions. osti.gov |
Transformations of Alkoxy- or Hydroxy-Substituted Pyridine Precursors
An alternative and often more direct route to functionalized pyridines involves the modification of pre-existing pyridine rings bearing alkoxy or hydroxy substituents. These groups can be readily converted to other functionalities, such as the chloro group found in this compound.
For instance, a 4-hydroxypyridine (B47283) derivative can serve as a precursor for subsequent palladium-catalyzed reactions. nih.gov The hydroxyl group can be converted to a triflate or nonaflate, which are excellent leaving groups for cross-coupling reactions. More directly, a 4-hydroxypyridine can be converted to a 4-chloropyridine (B1293800) using a variety of chlorinating agents. A common method for this transformation is the treatment of a 4-pyridone (the tautomeric form of a 4-hydroxypyridine) with phosphorus oxychloride (POCl₃), often with heating. prepchem.com This reaction effectively replaces the hydroxyl group with a chlorine atom. Similarly, thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are also effective chlorinating reagents for this purpose. google.com
The synthesis of 4-chloro-3-methoxy-2-methylpyridine (B28138) from 3-methoxy-2-methyl-4(1H)-pyridone provides a relevant example of this type of transformation. prepchem.com The reaction is carried out by refluxing the pyridone in phosphorus oxychloride. prepchem.com This demonstrates the feasibility of converting a substituted 4-pyridone to the corresponding 4-chloropyridine.
Table 2: Reagents for the Conversion of 4-Hydroxypyridines to 4-Chloropyridines
| Reagent | Chemical Formula | Typical Conditions | Reference |
|---|---|---|---|
| Phosphorus Oxychloride | POCl₃ | Reflux | prepchem.com |
| Thionyl Chloride | SOCl₂ | 70-75 °C | patsnap.com |
| Phosphorus Pentachloride | PCl₅ | 50-150 °C | google.com |
Reactivity and Mechanistic Investigations of 4 Chloro 3 Trimethylsilyl Pyridine
Nucleophilic Substitution Reactions
The pyridine (B92270) ring, being electron-deficient, is susceptible to nucleophilic attack, particularly when substituted with a good leaving group like chlorine. The position of this substituent significantly influences the reactivity.
Reactivity of the Chloro Substituent
The chlorine atom at the C-4 position of the pyridine ring is a key site for nucleophilic substitution. quimicaorganica.org This reactivity is enhanced by the electron-withdrawing nature of the nitrogen atom in the pyridine ring, which polarizes the C-Cl bond and stabilizes the intermediate formed upon nucleophilic attack. quimicaorganica.orgyoutube.com Reactions with various nucleophiles, such as amines, alkoxides, and thiols, can lead to the displacement of the chloride ion and the formation of a new C-N, C-O, or C-S bond, respectively. evitachem.com
The generally accepted mechanism for nucleophilic aromatic substitution on pyridine derivatives is an addition-elimination pathway. quimicaorganica.orgresearchgate.net The nucleophile first adds to the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. researchgate.netnih.gov This intermediate is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom. youtube.com Subsequently, the leaving group (chloride) is eliminated, restoring the aromaticity of the pyridine ring. youtube.com The rate of these reactions is influenced by the nature of the nucleophile, the solvent, and the presence of any catalytic species. researchgate.net
Regioselective Nucleophilic Attack on the Pyridine Core
Computational studies on related substituted pyridines have provided insights into the factors governing regioselectivity. For instance, in the case of 2,4-dichloroquinazoline, nucleophilic attack preferentially occurs at the C-4 position. mdpi.com Frontier molecular orbital (FMO) theory can also be used to predict the most likely site of nucleophilic attack. The LUMO (Lowest Unoccupied Molecular Orbital) of the pyridine derivative often indicates the electrophilic centers, with larger orbital coefficients corresponding to more reactive sites. wuxiapptec.com
Transformations Involving the Trimethylsilyl (B98337) Group
The trimethylsilyl (TMS) group is a versatile functional group in organic synthesis, serving multiple roles in the chemistry of 4-Chloro-3-(trimethylsilyl)pyridine. wikipedia.org
Role as a Protecting Group and Directing Group in Pyridine Chemistry
The TMS group can function as a protecting group for certain positions on the pyridine ring. wikipedia.org Its bulkiness can sterically hinder reactions at adjacent positions, thereby directing incoming reagents to other sites. wikipedia.orgresearchgate.net For example, in metalation reactions, the TMS group can direct the deprotonation to a specific carbon atom.
Furthermore, the TMS group can be used to temporarily block a reactive site, allowing for selective functionalization at another position. Once the desired transformation is complete, the TMS group can be readily removed. wikipedia.org
Desilylation Reactions and Subsequent Functionalization Pathways
A key feature of the trimethylsilyl group is its susceptibility to cleavage under specific conditions, a process known as desilylation. wikipedia.org This reaction typically involves treatment with fluoride (B91410) ions (e.g., from tetra-n-butylammonium fluoride, TBAF) or strong acids or bases. The ease of desilylation makes the TMS group a valuable tool for introducing other functional groups.
Once the C-Si bond is cleaved, the resulting pyridyl anion or related intermediate can be trapped with various electrophiles, leading to the introduction of a wide range of substituents at the C-3 position. This two-step sequence of silylation followed by desilylation and functionalization provides a powerful strategy for the regioselective synthesis of 3-substituted pyridines.
Organometallic Reactivity and Metalation Studies on the Pyridine Ring
The pyridine ring can be deprotonated by strong bases to form organometallic intermediates, which are highly valuable in synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govmsu.edu
The presence of both a chloro and a trimethylsilyl substituent on the pyridine ring influences the regioselectivity of metalation. The directing effects of these groups, along with the inherent reactivity of the pyridine ring positions, determine which proton is abstracted. Studies on related substituted pyridines have shown that the use of specific organolithium reagents or mixed-metal bases can achieve high regioselectivity in deprotonation. acs.org For example, the use of n-butylsodium has been shown to favor metalation at the C-4 position of pyridines, even in the presence of other directing groups. nih.gov
Once formed, these pyridyl organometallic species can undergo a variety of reactions, including:
Cross-coupling reactions: Such as Suzuki-Miyaura or Negishi couplings, to form biaryl compounds. nih.gov
Reaction with electrophiles: Quenching with electrophiles like aldehydes, ketones, or alkyl halides allows for the introduction of a wide range of functional groups. nih.gov
Transmetalation: The pyridyl group can be transferred to another metal, such as zinc or copper, to modify its reactivity and selectivity in subsequent reactions. nih.gov
These organometallic transformations significantly expand the synthetic utility of this compound, enabling the construction of complex and highly functionalized pyridine derivatives.
Interactive Data Table: Reactivity of this compound
| Reaction Type | Reagents and Conditions | Product Type |
| Nucleophilic Substitution | Amines, Alkoxides, Thiols | 4-Substituted-3-(trimethylsilyl)pyridines |
| Desilylation | TBAF, Acid/Base | 4-Chloropyridine (B1293800) |
| Metalation | Strong Base (e.g., n-BuLi, n-BuNa) | 4-Chloro-x-pyridylmetal species |
| Cross-Coupling | Organometallic reagent, Pd catalyst | 4-Aryl/Alkyl-3-(trimethylsilyl)pyridines |
| Electrophilic Quench | Aldehydes, Ketones, Alkyl Halides | Functionalized 4-Chloro-3-(trimethylsilyl)pyridines |
Electrophilic and Radical Functionalization Pathways
The functionalization of the pyridine ring is a cornerstone of synthetic chemistry, enabling the development of a vast array of molecules with applications in pharmaceuticals, agrochemicals, and materials science. The reactivity of substituted pyridines, such as this compound, is dictated by the electronic interplay of the substituents and the inherent electronic properties of the pyridine nucleus. This section explores the theoretical and practical aspects of electrophilic and radical functionalization pathways for this specific heterocyclic compound.
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack compared to benzene (B151609). Electrophilic substitution reactions, when they do occur, are generally directed to the 3- and 5-positions (meta to the nitrogen), as attack at the 2-, 4-, or 6-positions would result in a destabilized cationic intermediate with a positive charge on the nitrogen atom. In the case of this compound, the chloro and trimethylsilyl substituents further influence the regioselectivity and rate of these reactions. The chlorine atom at the 4-position is an electron-withdrawing group via its inductive effect, further deactivating the ring. The trimethylsilyl (TMS) group at the 3-position can exhibit a more complex electronic influence, but it is often considered to be weakly electron-donating or to have a stabilizing effect on adjacent carbocations.
Radical reactions offer an alternative and often complementary approach to pyridine functionalization. These pathways are typically less sensitive to the electronic demands of the aromatic system and can allow for the introduction of functional groups at positions that are inaccessible through electrophilic substitution.
While extensive specific research on the electrophilic and radical functionalization of this compound is not widely available in the reviewed literature, we can infer its likely reactivity based on studies of related substituted pyridines. The following sections detail the expected pathways and present illustrative findings from analogous systems.
Electrophilic Functionalization
Given the deactivated nature of the pyridine ring in this compound, electrophilic substitution would be expected to be challenging, requiring harsh reaction conditions. The most likely positions for electrophilic attack would be the 2-, 5-, and 6-positions. The directing effects of the existing substituents would play a crucial role in determining the final regiochemical outcome.
Nitration: The nitration of pyridines typically requires strong acidic conditions, such as a mixture of nitric acid and sulfuric acid. For this compound, the reaction would likely be slow and could potentially lead to a mixture of products. Research on the nitration of 2-chloro-4-aminopyridine has shown that nitration occurs, yielding a mixture of 3-nitro and 5-nitro products, demonstrating the feasibility of nitrating a substituted chloropyridine. google.com
Halogenation: Electrophilic halogenation of deactivated pyridines is also a difficult transformation. However, under forcing conditions, it may be possible to introduce a bromine or chlorine atom onto the ring.
Sulfonation: Sulfonation of pyridine itself requires high temperatures and a catalyst. The presence of deactivating groups on this compound would likely make this reaction even more challenging.
Radical Functionalization
Radical functionalization provides a powerful method for the derivatization of pyridines, often with high regioselectivity that is complementary to ionic pathways.
Radical Halogenation: Free-radical halogenation, typically initiated by UV light or radical initiators, is a known method for functionalizing alkyl-substituted aromatics. While direct radical halogenation on the pyridine ring is less common, radical conditions can be employed to functionalize side chains or to add to the pyridine ring under specific circumstances.
Silyl (B83357) Radical-Mediated Reactions: The presence of the trimethylsilyl group opens up possibilities for specific radical reactions. For instance, reagents like tris(trimethylsilyl)silane (B43935) ((TMS)3SiH) are used in radical cyclization and reduction reactions. While not a direct functionalization of the pyridine C-H bonds, these methods can be used to construct complex polycyclic systems starting from appropriately substituted pyridines.
Illustrative Data from Analogous Systems
Due to the limited specific data for this compound, the following table presents findings for electrophilic nitration on a related substituted pyridine to illustrate potential reactivity.
| Starting Material | Reagents and Conditions | Product(s) | Yield | Reference |
| 2-Chloro-4-aminopyridine | 65% Nitric Acid, Concentrated Sulfuric Acid | 4-Amino-2-chloro-3-nitropyridine and 4-Amino-2-chloro-5-nitropyridine | Not Specified | google.com |
Table 1: Example of Electrophilic Nitration on a Substituted Chloropyridine
Advanced Synthetic Applications in Organic Chemistry
Utilization as a Building Block for Complex Heterocyclic Systems
The strategic placement of the chloro and trimethylsilyl (B98337) groups on the pyridine (B92270) ring makes 4-Chloro-3-(trimethylsilyl)pyridine an ideal starting material for the synthesis of highly substituted and complex heterocyclic frameworks. The chloro group serves as a reliable handle for various cross-coupling reactions, while the TMS group can act as a regiochemical director or be transformed into other functional groups.
One of the primary applications of this building block is in palladium-catalyzed cross-coupling reactions. For instance, in Suzuki-Miyaura couplings, the chloro atom at the 4-position can be selectively coupled with a wide range of boronic acids and esters to introduce aryl, heteroaryl, or vinyl substituents. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.org Similarly, Stille couplings with organostannanes, Sonogashira couplings with terminal alkynes, and Kumada couplings with Grignard reagents provide efficient pathways to introduce carbon-carbon bonds at this position. wikipedia.orgorganic-chemistry.orgnrochemistry.comwikipedia.orgorganic-chemistry.orgwikipedia.orgorganic-chemistry.orglibretexts.orgrsc.orguwindsor.cacaltech.edulibretexts.org
The trimethylsilyl group at the 3-position offers further synthetic opportunities. It can be readily removed under mild conditions to yield the corresponding 3-unsubstituted pyridine, or it can be converted into other functionalities. For example, ipso-substitution of the TMS group can lead to the introduction of halogens, or it can be transformed into a hydroxyl or amino group, further expanding the diversity of accessible heterocyclic structures. The steric bulk of the TMS group can also influence the regioselectivity of subsequent reactions on the pyridine ring.
A notable example of its utility is in the regioselective difunctionalization of pyridines. By leveraging the distinct reactivity of the chloro and TMS groups, chemists can sequentially introduce different substituents at the 3- and 4-positions, leading to the construction of intricately functionalized pyridine cores that are central to many biologically active molecules and functional materials. nih.gov
Precursor in Target-Oriented Synthesis of Advanced Pharmaceutical Intermediates
The pyridine moiety is a prevalent feature in a multitude of approved pharmaceutical agents, highlighting its importance in medicinal chemistry. nih.govThis compound serves as a key precursor for the synthesis of advanced pharmaceutical intermediates, offering a reliable route to complex molecular architectures.
The ability to perform selective cross-coupling reactions at the 4-position is paramount in drug discovery and development. This allows for the systematic introduction of various molecular fragments to probe structure-activity relationships (SAR). For example, the synthesis of biarylpyridine derivatives, a common motif in kinase inhibitors and other targeted therapies, can be efficiently achieved using this building block. nih.gov
Furthermore, the trimethylsilyl group can be exploited to introduce functionalities that are crucial for biological activity or for modulating pharmacokinetic properties. The conversion of the TMS group to a hydroxyl or amino group, for instance, can provide a handle for further derivatization or for establishing key interactions with biological targets. The chlorine atom, being a halogen, can also participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding. The presence of chlorine in many FDA-approved drugs underscores its significance in medicinal chemistry. wikipedia.org
While specific examples directly citing the use of This compound in the synthesis of named drug candidates are not prevalent in publicly accessible literature, the synthetic strategies it enables are highly relevant to the construction of molecules with therapeutic potential. Its role as a versatile intermediate allows for the rapid generation of libraries of complex pyridine derivatives for high-throughput screening and lead optimization.
Applications in the Development of Novel Functional Materials
The unique electronic and structural properties of functionalized pyridines make them attractive components for the design of novel functional materials, including organic light-emitting diodes (OLEDs), sensors, and liquid crystals. This compound provides a synthetic entry point to materials with tailored properties.
The introduction of extended π-conjugated systems through cross-coupling reactions at the 4-position can be used to tune the photophysical properties of the resulting molecules. For instance, the synthesis of oligo- and polythiophenes, which are important organic electronic materials, can be envisioned using this building block in Kumada coupling reactions. wikipedia.org The incorporation of the pyridine nitrogen atom into these conjugated systems can influence their electron-transporting capabilities and their performance in electronic devices.
The trimethylsilyl group also plays a role in materials science applications. Its lipophilicity can enhance the solubility of the resulting materials in organic solvents, facilitating their processing and fabrication into thin films and other device structures. Moreover, the TMS group can be used to modify the solid-state packing of the molecules, which in turn affects their bulk electronic and optical properties. Similar to its role in pharmaceutical synthesis, the TMS group can be a precursor to other functional groups that impart specific properties, such as photo-responsiveness or sensing capabilities.
The development of pyridine-based thermotropic mesogens for liquid crystal displays is another area where this building block could find application. The rigid pyridine core, combined with the ability to introduce various substituents, allows for the precise control of molecular shape and intermolecular interactions, which are critical for the formation of liquid crystalline phases.
Theoretical and Computational Studies
Electronic Structure Characterization and Bonding Analysis
The electronic structure of a molecule dictates its fundamental chemical and physical properties. Computational methods are employed to map the electron density distribution, characterize the nature of chemical bonds, and understand intermolecular interactions.
For instance, studies on related chloropyridine compounds, such as 4-chloro-1H-pyrrolo[2,3-b]pyridine, have utilized a combination of high-resolution X-ray diffraction and Density Functional Theory (DFT) to analyze bonding. rsc.org Such analyses establish the covalent nature of the C-C and N-C bonds within the pyridine (B92270) skeleton through the identification of bond critical points associated with significant electron densities and negative Laplacian values. rsc.org The introduction of a trimethylsilyl (B98337) group (-Si(CH₃)₃) and a chlorine atom at the 3 and 4 positions, respectively, of the pyridine ring is expected to significantly modulate the electron distribution. The silicon atom is less electronegative than carbon, leading to a polarized C-Si bond, while the chlorine atom is a moderately deactivating, ortho-para directing group in electrophilic substitutions, though its influence is complex in a heterocyclic system.
Natural Bond Orbital (NBO) analysis is another critical computational tool used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density. For 4-Chloro-3-(trimethylsilyl)pyridine, NBO analysis would likely reveal significant delocalization within the pyridine ring and hyperconjugative interactions between the ring's orbitals and the orbitals of the trimethylsilyl substituent.
Reaction Mechanism Elucidation and Energy Profile Predictions
Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the prediction of energy barriers and reaction rates. This is particularly valuable for understanding the reactivity of substituted pyridines.
For example, theoretical studies on the reactions of chloromethyl compounds with amines have used DFT to model the entire reaction pathway, including the formation of reactant complexes, transition states, and products. nih.gov These models can predict changes in the geometry and energy of the system as the reaction progresses. In the context of this compound, a key reaction pathway involves its potential use as a precursor for pyridyne intermediates. Research on the constitutional isomer, 2-Chloro-3-(trimethylsilyl)pyridine, has shown that such compounds can undergo regioselective lithiation and subsequent elimination to form reactive pyridynes. A computational study of this process for the 4-chloro isomer would involve locating the transition state for the elimination of chlorotrimethylsilane (B32843) and calculating the activation energy, providing insight into the feasibility of this pathway.
Furthermore, machine learning models trained on large sets of quantum chemistry data are emerging as a powerful tool for rapidly predicting solvent effects on reaction rates. nih.govrsc.org Such an approach could be applied to predict how different solvents might influence reactions involving this compound, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.
Application of Quantum Chemical Methods (e.g., Density Functional Theory, Time-Dependent Density Functional Theory)
Quantum chemical methods are the foundation of modern computational chemistry. Density Functional Theory (DFT) is a workhorse method for optimizing molecular geometries and calculating electronic properties of ground-state molecules. Time-Dependent Density Functional Theory (TD-DFT) extends these principles to study excited states, making it invaluable for predicting and interpreting electronic absorption (UV-Vis) spectra. researchgate.net
Numerous studies on substituted pyridines and related heterocycles utilize DFT, commonly with the B3LYP functional and various basis sets like 6-311G(d,p) or 6-31+G**, to investigate molecular structures and properties. nih.govmdpi.com For this compound, DFT calculations would be used to obtain its optimized three-dimensional structure, vibrational frequencies (for comparison with experimental IR and Raman spectra), and electronic properties like the dipole moment and molecular electrostatic potential (MEP). The MEP map would visualize the electron-rich (negative potential, likely around the nitrogen atom) and electron-poor (positive potential) regions of the molecule, highlighting sites susceptible to electrophilic and nucleophilic attack.
TD-DFT calculations would be applied to predict the UV-Vis absorption spectrum. By calculating the energies of electronic transitions from the ground state to various excited states, one can assign the absorption bands observed experimentally. researchgate.netrsc.org Studies on related molecules show that TD-DFT, often in conjunction with a Polarizable Continuum Model (PCM) to simulate solvent effects, can achieve good agreement with experimental spectra. researchgate.net
Table 1: Common Quantum Chemical Methods and Their Applications
| Method | Application | Typical Information Obtained |
|---|---|---|
| Density Functional Theory (DFT) | Ground-state properties, geometry optimization | Optimized molecular structure, vibrational frequencies, reaction energies, electron density, Molecular Electrostatic Potential (MEP) |
| Time-Dependent DFT (TD-DFT) | Excited-state properties, electronic spectra | UV-Vis absorption wavelengths (λmax), oscillator strengths, nature of electronic transitions |
| Natural Bond Orbital (NBO) Analysis | Analysis of bonding and charge distribution | Atomic charges, bond orders, hyperconjugative interactions, donor-acceptor orbital interactions |
| Quantum Theory of Atoms in Molecules (QTAIM) | Detailed bonding analysis | Bond critical points, characterization of covalent vs. non-covalent interactions |
Molecular Orbital Analysis and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. rsc.org
A smaller HOMO-LUMO gap generally implies higher reactivity. Computational studies on various pyridine derivatives consistently involve the calculation and visualization of these frontier orbitals. For a molecule like 8-chloro-3-((3-chlorobenzyl)thio)- rsc.orgmdpi.comtriazolo[4,3-a]pyridine, DFT calculations showed the HOMO to be located on the triazolopyridine ring, benzene (B151609) ring, and thioether group, while the LUMO was mainly on the triazolopyridine ring. mdpi.com The calculated energy gap was 0.17985 Hartree (approximately 4.89 eV). mdpi.com
For this compound, the HOMO would likely have significant contributions from the pyridine π-system and the C-Si bond, while the LUMO would be a π* orbital of the pyridine ring. The precise energies and distribution of these orbitals, determined by DFT calculations, would allow for predictions about its behavior in pericyclic reactions, susceptibility to nucleophilic or electrophilic attack, and its potential as a ligand in organometallic complexes.
Table 2: Representative Frontier Orbital Data for Related Heterocyclic Compounds
| Compound | Computational Method | HOMO Energy | LUMO Energy | Energy Gap (ΔE) | Reference |
|---|---|---|---|---|---|
| 4-chloro-1H-pyrrolo[2,3-b]pyridine | DFT/BLYP | Not specified | Not specified | 3.59 eV | rsc.org |
| A Diethyl Pyridinylphosphonate Derivative (Compound 4) | DFT/B3LYP/6-311++G(d,p) | Not specified | Not specified | 3.605 eV | |
| 8-chloro-3-((3-chlorobenzyl)thio)- rsc.orgmdpi.comtriazolo[4,3-a]pyridine | DFT/B3LYP/6-31G | -0.24521 Hartree | -0.06536 Hartree | 4.89 eV | mdpi.com |
Note: The energy values are highly dependent on the computational method and basis set used. Direct comparison requires consistent methodology.
Structural Characterization and Spectroscopic Analysis of 4 Chloro 3 Trimethylsilyl Pyridine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and coupling interactions of hydrogen atoms in a molecule. For 4-chloro-3-(trimethylsilyl)pyridine, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine (B92270) ring and the protons of the trimethylsilyl (B98337) group.
The trimethylsilyl (TMS) group typically exhibits a sharp singlet in the upfield region of the spectrum, usually around 0.0 ppm, due to the high shielding effect of the silicon atom. commonorganicchemistry.com The protons on the pyridine ring will appear as multiplets in the downfield aromatic region, with their chemical shifts and splitting patterns dictated by their position relative to the nitrogen atom and the chloro and trimethylsilyl substituents.
For a related compound, 2-chloro-3-(trimethylsilyl)pyridine, the ¹H NMR spectrum shows characteristic peaks for the pyridine ring protons. chegg.com The specific chemical shifts and coupling constants are crucial for assigning each proton to its correct position on the pyridine ring. chegg.com
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-2 | 8.5 - 8.7 | d |
| H-5 | 7.3 - 7.5 | d |
| H-6 | 8.4 - 8.6 | s |
| Si(CH₃)₃ | 0.2 - 0.4 | s |
Note: Predicted values are based on general principles of NMR spectroscopy and data for analogous compounds. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each of the five carbon atoms in the pyridine ring and the carbon atoms of the trimethylsilyl group.
The chemical shifts of the pyridine ring carbons are influenced by the electronegativity of the nitrogen atom and the substituents. The carbon atom attached to the chlorine (C-4) and the carbon atom bonded to the silicon (C-3) will have their resonances significantly shifted. The carbons of the trimethylsilyl group will appear at a characteristic upfield chemical shift. commonorganicchemistry.com The general chemical shift range for carbon atoms in pyridine and its derivatives is well-established. thieme-connect.deipb.pt
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 | 150 - 155 |
| C-3 | 135 - 140 |
| C-4 | 145 - 150 |
| C-5 | 125 - 130 |
| C-6 | 148 - 153 |
| Si(CH₃)₃ | -1 to 2 |
Note: Predicted values are based on general principles of NMR spectroscopy and data for analogous compounds. Actual experimental values may vary.
Heteronuclear Nuclear Magnetic Resonance (e.g., ¹⁹F, ²⁹Si NMR) Spectroscopy
For organosilicon compounds, ²⁹Si NMR spectroscopy is a powerful technique for directly probing the silicon environment. The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to the silicon atom. unige.ch For this compound, a single resonance would be expected in the ²⁹Si NMR spectrum, with its chemical shift providing information about the electronic environment around the silicon atom. researchgate.nethuji.ac.il The presence of the electron-withdrawing pyridine ring would influence this chemical shift. researchgate.net
While there is no fluorine in the parent compound, if a trifluoromethyl group were present, as in 4-chloro-3-(trifluoromethyl)pyridine, ¹⁹F NMR would be essential for its characterization. sigmaaldrich.com
Vibrational Spectroscopy (Infrared Spectroscopy)
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to transitions between vibrational energy levels. The resulting spectrum provides a fingerprint of the functional groups present in the molecule.
The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-Cl stretching vibration, the Si-C stretching vibrations of the trimethylsilyl group, and the various stretching and bending vibrations of the pyridine ring.
The C-Cl stretch typically appears in the region of 800-600 cm⁻¹. The trimethylsilyl group has characteristic absorptions, including a strong Si-C stretch around 840-760 cm⁻¹ and a symmetric CH₃ deformation (umbrella mode) around 1250 cm⁻¹. The pyridine ring exhibits a series of characteristic C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region, as well as C-H stretching vibrations above 3000 cm⁻¹. The IR spectrum of 3-chloropyridine (B48278) shows characteristic bands that can be used as a reference. nist.govnist.gov
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Pyridine Ring | C-H stretch | 3100 - 3000 |
| Pyridine Ring | C=N, C=C stretch | 1600 - 1400 |
| Trimethylsilyl | C-H stretch | 2960 - 2850 |
| Trimethylsilyl | CH₃ deformation | ~1250 |
| Trimethylsilyl | Si-C stretch | 840 - 760 |
| C-Cl | C-Cl stretch | 800 - 600 |
Advanced Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. For this compound (C₈H₁₂ClNSi), HRMS would be able to confirm the molecular formula by providing a highly accurate mass measurement that distinguishes it from other compounds with the same nominal mass. nist.gov The isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be clearly resolved, further confirming the presence of a chlorine atom in the molecule.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting products. nih.gov For derivatives of this compound, MS/MS provides crucial information about the connectivity of the molecule and the relative stability of its fragments. The combination of MS/MS with high-accuracy mass measurements can be pivotal in confirming the identity of a compound. nih.gov
The fragmentation of protonated molecules in the gas phase is a complex process that can be influenced by factors such as the site of protonation and the internal energy of the ion. gre.ac.uk In the case of silylated pyridine derivatives, fragmentation pathways are often directed by the charge localized on the nitrogen atom of the pyridine ring or influenced by the trimethylsilyl group. researchgate.net
A plausible fragmentation pathway for the [M+H]⁺ ion of this compound would likely involve initial cleavages around the bulky and electropositive trimethylsilyl group. Common fragmentation patterns for trimethylsilyl (TMS) derivatives include the loss of a methyl radical (CH₃•) to form an [M-15]⁺ ion, or the loss of the entire trimethylsilyl group. fu-berlin.de The accurate mass data obtained from Time-of-Flight (TOF) or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers can help distinguish between different potential fragmentation pathways. nih.govresearchgate.net
Key Fragmentation Pathways:
Loss of a Methyl Group: A primary fragmentation event often observed is the loss of a methyl group from the trimethylsilyl moiety, leading to a stable silicon-containing cation.
Cleavage of the Si-C Bond: The bond between the silicon atom and the pyridine ring can undergo cleavage, resulting in the formation of a pyridyl cation and a neutral trimethylsilane (B1584522) or related species.
Ring Opening: At higher collision energies, fragmentation of the pyridine ring itself may occur, although this is generally a less favorable pathway compared to cleavages involving the substituent groups.
Illustrative Fragmentation Data for this compound:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |
| 186.04 | 171.02 | CH₃ |
| 186.04 | 112.00 | Si(CH₃)₃ |
| 171.02 | 143.02 | CO |
This table is illustrative and based on general fragmentation patterns of similar compounds.
Laser Desorption/Ionization (LDI) Mass Spectrometry
Laser Desorption/Ionization (LDI) mass spectrometry is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation. nih.gov In LDI, a pulsed laser is used to desorb and ionize the analyte from a surface. A significant advantage of LDI is that it can often be performed without the need for an organic matrix, which can introduce background ions and interfere with the analysis of small molecules. nih.gov
For organosilicon compounds like this compound, LDI can be particularly useful. The technique's ability to generate intact molecular ions allows for precise molecular weight determination. The efficiency of the LDI process can be influenced by the properties of the surface from which the analyte is desorbed. For instance, porous silicon surfaces have been shown to be effective for trapping and ionizing analytes with high sensitivity. nih.gov
When analyzing this compound derivatives using LDI-MS, one would expect to observe a prominent peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺, depending on the experimental conditions. The relative lack of fragmentation simplifies the resulting mass spectrum, making it a powerful tool for mixture analysis and high-throughput screening.
Expected LDI-MS Observations for this compound:
| Species | Expected m/z |
| [M]⁺ | 185.04 |
| [M+H]⁺ | 186.04 |
| [M+Na]⁺ | 208.02 |
This table presents hypothetical data based on the principles of LDI-MS.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of a compound.
The structure would be expected to exhibit a planar or near-planar pyridine ring. The C-Cl bond length and the C-Si bond length would be consistent with those observed in other chlorinated and silylated aromatic compounds. The orientation of the trimethylsilyl group relative to the pyridine ring will be a key feature, likely adopting a conformation that minimizes steric hindrance with the adjacent chloro substituent.
Predicted Crystallographic Parameters for this compound:
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| C-Cl Bond Length | ~1.74 Å |
| C-Si Bond Length | ~1.87 Å |
| Si-C (methyl) Bond Length | ~1.85 Å |
| Dihedral Angle (Pyridine-Si) | Variable, influenced by packing |
This table contains predicted data based on known structures of similar compounds.
Electronic Absorption and Magnetic Circular Dichroism (MCD) Spectroscopy
Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. ias.ac.in For pyridine and its derivatives, the absorption spectra typically show bands corresponding to π → π* and n → π* transitions. ias.ac.in The positions and intensities of these bands are sensitive to the nature and position of substituents on the pyridine ring. ias.ac.inias.ac.in
Magnetic Circular Dichroism (MCD) spectroscopy measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field. wikipedia.org MCD is a powerful complementary technique to standard absorption spectroscopy as it can reveal transitions that are weak or hidden in the absorption spectrum and provides insight into the symmetry of the electronic states involved. wikipedia.orgnih.gov The MCD spectrum of an aromatic molecule can be particularly sensitive to substitution patterns. oulu.fi
For this compound, the electronic spectrum is expected to be dominated by π → π* transitions of the pyridine ring, perturbed by the chloro and trimethylsilyl substituents. The chloro group, being an electron-withdrawing group, and the trimethylsilyl group, which can act as a σ-donor and has vacant d-orbitals that can participate in bonding, will shift the absorption bands relative to unsubstituted pyridine. The MCD spectrum would provide further resolution of these electronic transitions, with the sign and intensity of the MCD signals (Faraday A, B, and C terms) offering detailed information about the electronic structure and symmetry of the ground and excited states. wikipedia.orgnih.gov
Illustrative Spectroscopic Data for this compound in a Non-polar Solvent:
| Spectroscopic Technique | Transition | Expected Wavelength (nm) | Molar Absorptivity (ε) / Molar Ellipticity [θ] |
| UV-Vis Absorption | π → π* (Lb) | ~270 | Moderate |
| UV-Vis Absorption | π → π* (La) | ~230 | High |
| MCD | π → π* (Lb) | ~270 | Signed, dependent on state symmetry |
| MCD | π → π* (La) | ~230 | Signed, dependent on state symmetry |
This table is an illustrative representation based on the expected spectroscopic behavior of substituted pyridines.
Chemical Derivatization Strategies for Research Applications
Derivatization for Enhanced Chromatographic Analysis (e.g., Gas Chromatography, High-Performance Liquid Chromatography)
Chemical derivatization is a key strategy to improve the chromatographic behavior and detectability of analytes. weber.hu It can increase volatility for gas chromatography (GC) or modify polarity and introduce chromophores for high-performance liquid chromatography (HPLC). weber.huphenomenex.blog
Gas Chromatography (GC)
For GC analysis, analytes must be volatile and thermally stable. phenomenex.blog Silylation is a widespread derivatization technique used to replace active hydrogens in polar functional groups with a non-polar trimethylsilyl (B98337) (TMS) group, thereby increasing volatility and reducing peak tailing. phenomenex.blognih.govyoutube.com 4-Chloro-3-(trimethylsilyl)pyridine is inherently suited for GC analysis due to the presence of the TMS group, which significantly lowers its boiling point compared to the non-silylated parent compound, 4-chloropyridine (B1293800). phenomenex.blog Therefore, direct analysis without further derivatization is often feasible. When analyzing silylated compounds, low to moderately polar siloxane-based GC columns are recommended, while phases with active hydroxyl groups (like WAX phases) should be avoided as they can react with the analyte. phenomenex.blog
High-Performance Liquid Chromatography (HPLC)
Pyridine (B92270) and its derivatives can be challenging to analyze by reversed-phase HPLC due to their hydrophilic nature, which often leads to poor retention on standard C18 columns. helixchrom.comhelixchrom.com The trimethylsilyl group in this compound increases its hydrophobicity, which can improve retention. However, peak shape can be an issue due to the interaction of the basic pyridine nitrogen with residual silanol (B1196071) groups on the silica (B1680970) support. chromforum.org
To overcome these challenges, several strategies can be employed:
Mobile Phase Modifiers: The addition of acids like trifluoroacetic acid (TFA) or the use of buffered mobile phases can protonate the pyridine nitrogen, reducing silanol interactions and improving peak symmetry. chromforum.orgresearchgate.net
Mixed-Mode Chromatography: Columns that offer multiple retention mechanisms, such as reversed-phase and ion-exchange, can provide excellent separation and peak shape for polar basic compounds like pyridines. helixchrom.comsielc.com
Pre-column Derivatization: For enhanced detection, particularly with mass spectrometry (MS), the pyridine nitrogen can be derivatized. For example, quaternization of the nitrogen atom introduces a permanent positive charge. This "pre-charged" derivative can significantly enhance the response in electrospray ionization mass spectrometry (ESI-MS). nih.gov
| Technique | Derivatization Strategy | Purpose | Typical Reagents/Columns | Reference |
|---|---|---|---|---|
| Gas Chromatography (GC) | None required (inherently silylated) | Increase volatility and thermal stability. | Low-polarity siloxane-based columns (e.g., DB-5ms) | phenomenex.blog |
| HPLC | Mobile phase modification | Improve peak shape by suppressing silanol interactions. | Trifluoroacetic acid (TFA), Formic acid, Phosphate buffers | chromforum.orgresearchgate.net |
| HPLC-MS | Quaternization of pyridine nitrogen | Enhance ionization efficiency for ESI-MS detection. | 1-Fluoro-4-methylpyridinium p-toluenesulfonate (FMP) | nih.gov |
Introduction of Reporter Groups for Advanced Spectroscopic Probes
The conversion of this compound into a spectroscopic probe, such as a fluorescent label, hinges on the introduction of a reporter group. elsevier.com Reporter groups are molecules, like fluorophores, that have distinct spectroscopic properties, allowing for the detection and quantification of the molecule to which they are attached. nih.govcaymanchem.com
The 4-chloro substituent on the pyridine ring is an excellent handle for chemical modification. As a leaving group, it is susceptible to nucleophilic aromatic substitution (SNAr). This reaction provides a direct route to covalently link a wide variety of reporter groups to the pyridine scaffold. For instance, a fluorophore containing a nucleophilic functional group, such as an amine (-NH2) or a thiol (-SH), can displace the chloride to form a new carbon-nitrogen or carbon-sulfur bond.
The choice of fluorophore depends on the specific application, with key considerations being its excitation and emission wavelengths, quantum yield, and chemical stability. lubio.ch
| Fluorophore Class | Example | Reactive Group for Conjugation | Typical Excitation/Emission Range | Reference |
|---|---|---|---|---|
| Coumarins | AMCA (Aminomethylcoumarin Acetate) | Activated esters react with amines. | Blue (Ex: ~350 nm / Em: ~450 nm) | lubio.ch |
| Fluoresceins | Fluorescein isothiocyanate (FITC) | Isothiocyanate reacts with amines. | Green (Ex: ~495 nm / Em: ~520 nm) | caymanchem.com |
| Rhodamines | Tetramethylrhodamine isothiocyanate (TRITC) | Isothiocyanate reacts with amines. | Orange/Red (Ex: ~550 nm / Em: ~575 nm) | caymanchem.com |
| Cyanines | Cy5 | NHS esters react with amines. | Far-Red (Ex: ~650 nm / Em: ~670 nm) | broadpharm.com |
The resulting fluorescently-labeled 3-(trimethylsilyl)pyridine (B92606) derivative could be used in various bioimaging applications to track the distribution of the molecule within cells or tissues, or as a building block for creating more complex functional probes. nih.govlubio.ch
Exploration of Analogues and Congeners of 4 Chloro 3 Trimethylsilyl Pyridine
Systematic Variation of Substituents on the Pyridine (B92270) Ring
The reactivity and properties of the 4-Chloro-3-(trimethylsilyl)pyridine scaffold can be significantly altered by introducing or modifying other substituents on the pyridine ring. Research in this area explores the impact of these changes at positions 2, 5, and 6.
Analogues with additional substituents provide insights into the electronic and steric interplay between the existing chloro and trimethylsilyl (B98337) groups and the new functionalities. For instance, the introduction of an amino group at the 2-position, as seen in 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine , significantly alters the electron density of the pyridine ring. sigmaaldrich.com While not a direct analogue with a simple trimethylsilyl group, the presence of the TMS-ethynyl moiety suggests that silylated and aminated chloropyridines are synthetically accessible.
The synthesis of polysubstituted pyridines is an active area of research. For example, a method for the regioselective synthesis of 2,3,5-trisubstituted pyridines has been developed using 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine as a versatile building block. nih.govbohrium.comresearchgate.net This highlights the potential for creating a diverse range of analogues from appropriately functionalized starting materials. The introduction of a methoxy (B1213986) group, as in 4-chloro-3-methoxy-2-methylpyridine (B28138) , provides another avenue for functionalization. prepchem.com
Furthermore, studies on the synthesis of 6-substituted 3-(pyridine-4-yl)-1,2,4-triazole[3,4-b] sigmaaldrich.comchemicalbook.comsigmaaldrich.comthiadiazoles demonstrate the feasibility of introducing complex heterocyclic systems onto the pyridine core, which could be adapted to the 4-chloro-3-silylpyridine framework. nih.gov The electronic effects of various substituents on bipyridine systems have also been studied, providing a theoretical basis for understanding how different functional groups can modulate the electronic properties of the pyridine ring. frontiersin.org
A summary of representative analogues with varied substituents on the pyridine ring is presented in the table below.
| Compound Name | Additional Substituent(s) | Position(s) of Additional Substituent(s) |
| 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine | Amino, Ethynyl | 2, 3 (modification of silyl) |
| 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine | Fluoro, Methylsulfonyl | 3, 2 |
| 4-chloro-3-methoxy-2-methylpyridine | Methoxy, Methyl | 3, 2 |
| 4-Chloro-3-(trifluoromethyl)pyridine | Trifluoromethyl | 3 |
Structural Modifications of the Silyl (B83357) Moiety
The trimethylsilyl (TMS) group in this compound can be replaced by other silyl groups to modulate the compound's properties. The size and electronic nature of the alkyl or aryl groups attached to the silicon atom can influence the steric hindrance around the silylation site and the stability of the C-Si bond.
While specific research on the systematic modification of the silyl group in this compound is not extensively documented in readily available literature, general principles of organosilicon chemistry suggest that analogues bearing groups such as triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), and triphenylsilyl (TPS) could be synthesized. These modifications would be expected to impact the compound's reactivity in processes like cross-coupling reactions or desilylation. For instance, the bulkier TBDMS group is generally more stable to acidic and basic conditions than the TMS group.
The synthesis of related silylated pyridines, such as 3-Chloro-2-(trimethylsilyl)pyridine , involves the reaction of 3-chloropyridine (B48278) with n-butyllithium followed by quenching with chlorotrimethylsilane (B32843), a method that could potentially be adapted for the introduction of other trialkylsilyl chlorides. chemicalbook.com
Comparative Studies of Chloro- and Silyl-Substituted Pyridine Systems
The relative positions of the chloro and silyl substituents on the pyridine ring have a profound impact on the molecule's chemical behavior. Comparative studies of isomers of this compound offer valuable insights into these structure-property relationships.
The isomers of primary interest include:
2-Chloro-3-(trimethylsilyl)pyridine sigmaaldrich.comsigmaaldrich.comnih.govchemspider.com
3-Chloro-2-(trimethylsilyl)pyridine chemicalbook.com
3-Chloro-4-(trimethylsilyl)pyridine aobchem.com
The synthesis of these isomers often relies on directed ortho-metalation strategies, where a directing group guides the deprotonation and subsequent silylation at a specific position. The electronic nature of the pyridine nitrogen and the directing effect of existing substituents are key to achieving regioselectivity.
The reactivity of these isomers can differ significantly. For example, in regioselective difunctionalization reactions of 3-chloropyridines proceeding through a 3,4-pyridyne intermediate, the initial lithiation position is crucial and is influenced by the substituents present on the ring. nih.gov While this study does not directly involve silyl-substituted pyridines, it underscores the importance of substituent positioning on the reactivity of the pyridine core.
Furthermore, the electronic effects of substituents on the pyridine ring are well-known to influence their reactivity in cross-coupling reactions. The synthesis of various substituted pyridines often involves controlling the regioselectivity of such reactions. wikipedia.orgdntb.gov.uaresearchgate.net The interplay between the electron-withdrawing chloro group and the electropositive silyl group in different positions would be expected to modulate the reactivity of the C-Cl bond towards catalytic processes like Suzuki or Heck couplings.
A comparative table of the key isomers is provided below, including their basic properties.
| Compound Name | CAS Number | Molecular Formula |
| This compound | 77332-78-6 | C8H12ClNSi |
| 2-Chloro-3-(trimethylsilyl)pyridine | 77332-76-4 | C8H12ClNSi |
| 3-Chloro-2-(trimethylsilyl)pyridine | 79698-47-8 | C8H12ClNSi |
| 3-Chloro-4-(trimethylsilyl)pyridine | 77332-78-6 | C8H12ClNSi |
Future Research Directions and Perspectives
Development of Sustainable Synthetic Methodologies for Pyridine (B92270) Functionalization
The development of environmentally benign and atom-economical methods for synthesizing and functionalizing pyridines is a paramount goal for future research. researchgate.netnih.gov Current efforts are focused on minimizing waste and avoiding the use of hazardous reagents. nih.gov
Key strategies include:
Direct C-H Functionalization: This approach avoids the need for pre-functionalized starting materials, reducing the number of synthetic steps and waste generation. researchgate.netnih.govnih.gov
Microwave-Assisted Synthesis: Recognized as a green chemistry tool, microwave irradiation can accelerate reaction rates and improve yields in the synthesis of pyridine derivatives. nih.gov
Multicomponent Reactions: These reactions, where multiple starting materials are combined in a single step to form a complex product, offer high atom economy and efficiency. nih.gov The development of novel multicomponent reactions for pyridine synthesis is an active area of research. nih.gov
Recent research has demonstrated the potential of these sustainable approaches. For instance, a metal-free, three-component synthesis of polysubstituted pyridines has been developed, offering a practical and efficient route to a diverse range of these compounds. nih.gov Another study reported a Hantzsch-type strategy for synthesizing tetrasubstituted pyridines using rongalite as a C1 unit, showcasing a broad functional group tolerance. mdpi.com
Application of Continuous Flow Synthesis for Scalable Production
Continuous flow chemistry is emerging as a powerful technology for the scalable and safe production of functionalized pyridines. beilstein-journals.orgtechnologynetworks.comnih.gov This approach offers several advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. organic-chemistry.orgresearchgate.net
The application of flow chemistry to pyridine synthesis has been successfully demonstrated in several instances. For example, the Bohlmann-Rahtz pyridine synthesis has been adapted to a continuous flow microwave reactor, allowing for a one-step preparation of trisubstituted pyridines. beilstein-journals.orgtechnologynetworks.comnih.gov Similarly, a continuous flow microreactor has been developed for the N-oxidation of pyridine derivatives, achieving high yields and demonstrating excellent stability over extended periods. organic-chemistry.orgresearchgate.net The ability to rapidly and scalably produce pyridine-diimine (PDI) ligand frameworks, which are crucial for various catalytic applications, has also been a focus. nih.govacs.org
Future work in this area will likely focus on integrating multiple synthetic steps into a single, uninterrupted flow sequence, further streamlining the production of complex pyridine-containing molecules. nih.gov
Rational Design of Novel Catalytic Systems for Site-Selective Transformations
Achieving site-selective functionalization of the pyridine ring remains a significant challenge due to the presence of multiple reactive C-H bonds. researchgate.netresearchgate.netnih.govresearchgate.netnih.gov The development of novel catalytic systems that can precisely control the position of functionalization is a key area of future research.
Current strategies often rely on:
Directing Groups: These groups temporarily bind to the pyridine nitrogen or a substituent, guiding the catalyst to a specific C-H bond.
Ligand Design: The properties of the ligand coordinated to a metal catalyst can be tuned to influence the regioselectivity of the reaction.
Photocatalysis: Light-driven catalytic processes offer unique opportunities for selective C-H functionalization under mild conditions. nih.gov
Recent advances have shown promise in achieving high regioselectivity. For instance, methods for the C-4 selective functionalization of pyridines have been developed using heterocyclic phosphonium (B103445) salts as versatile intermediates. acs.orgthieme-connect.com Additionally, photocatalytic radical cascades have been employed for the site-selective functionalization of pyridylic C(sp3)-H bonds. nih.gov The development of catalysts that can override the inherent reactivity of the pyridine ring to achieve otherwise difficult transformations is a particularly exciting frontier.
Advanced Computational Predictions and Machine Learning in Synthetic Design
Computational chemistry and machine learning are becoming indispensable tools for accelerating the design and synthesis of novel pyridine derivatives. nih.govrsc.orgnih.gov These approaches can predict the properties of new molecules, identify promising synthetic routes, and optimize reaction conditions.
Key applications include:
Quantum Chemical Calculations: These methods can be used to predict the reactivity and spectral properties of pyridine derivatives, guiding the design of new catalysts and functional materials. acs.org
Retrosynthesis Prediction: AI-driven algorithms can analyze a target molecule and propose a sequence of reactions to synthesize it, drawing from vast databases of known chemical transformations. researchgate.netarxiv.orgnih.govchemrxiv.org
Reaction Optimization: Machine learning models can be trained to predict the outcome of a reaction under different conditions, allowing for the rapid identification of optimal parameters.
Integration with Automated Chemical Synthesis Platforms
The full potential of the aforementioned advances will be realized through their integration with automated chemical synthesis platforms. merckmillipore.comresearchgate.netresearchgate.netucla.edu These robotic systems can perform complex multi-step syntheses with high precision and throughput, enabling the rapid generation of libraries of novel pyridine derivatives for screening and optimization.
Automated platforms can be programmed to:
Execute entire synthetic sequences, including reaction setup, purification, and analysis. merckmillipore.com
Explore a wide range of reaction conditions to quickly identify optimal parameters.
Synthesize large libraries of compounds for high-throughput screening in drug discovery and materials science. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
